4-(Hydroxymethyl)-2-cyclohexene-1-one

Physicochemical characterization Positional isomer differentiation Separation and purification

4-(Hydroxymethyl)-2-cyclohexene-1-one (CAS 224578-91-0) is a C4-hydroxymethyl-substituted cyclohex-2-enone derivative with molecular formula C₇H₁₀O₂ and molecular weight 126.15 g/mol. The compound features a conjugated enone system bearing a primary alcohol substituent at the 4-position, yielding one hydrogen bond donor and two hydrogen bond acceptors with a single rotatable bond.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B12985486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-2-cyclohexene-1-one
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C=CC1CO
InChIInChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h1,3,6,8H,2,4-5H2
InChIKeyVZDDVSRQRADOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-2-cyclohexene-1-one: Physicochemical Identity, Procurement-Ready Properties, and Comparator Landscape


4-(Hydroxymethyl)-2-cyclohexene-1-one (CAS 224578-91-0) is a C4-hydroxymethyl-substituted cyclohex-2-enone derivative with molecular formula C₇H₁₀O₂ and molecular weight 126.15 g/mol . The compound features a conjugated enone system bearing a primary alcohol substituent at the 4-position, yielding one hydrogen bond donor and two hydrogen bond acceptors with a single rotatable bond . Predicted physicochemical parameters include a boiling point of 262.0±19.0 °C, density of 1.098±0.06 g/cm³, pKa of 14.52±0.10, topological polar surface area of 37.30 Ų, and a LogP of 0.514 . Its closest structural analogs—the C2-hydroxymethyl positional isomer (2-(hydroxymethyl)cyclohex-2-enone), the C5 isomer (5-hydroxymethyl-2-cyclohexenone), the unsubstituted parent cyclohex-2-enone, and the fully saturated 4-(hydroxymethyl)cyclohexanone—form the comparator set against which differential procurement value must be assessed.

Why 4-(Hydroxymethyl)-2-cyclohexene-1-one Cannot Be Replaced by Its Positional Isomers or the Unsubstituted Parent


The substitution position of the hydroxymethyl group on the cyclohexenone ring fundamentally alters physicochemical properties, hydrogen-bonding capacity, and downstream reactivity in ways that generic substitution cannot recapitulate. The C4 isomer exhibits a boiling point approximately 10 °C lower than its C2 counterpart (262.0 vs. 272.4 °C predicted) and a pKa elevated by over one log unit (14.52 vs. 13.47), reflecting distinct electronic environments . Compared to unsubstituted cyclohex-2-enone, the C4-hydroxymethyl group introduces one hydrogen bond donor capability, reduces LogP by approximately 0.24 units (0.514 vs. 0.755), and adds a rotatable bond—altering solubility, partitioning, and molecular recognition profiles [1]. Critically, the C4 substitution places the hydroxymethyl group distal to the enone π-system, enabling independent functionalization of the alcohol without electronic cross-talk with the α,β-unsaturated carbonyl, a feature not shared by the C2 isomer where the hydroxymethyl is in direct conjugation with the enone . These differences render simple analog substitution scientifically invalid for applications where regiochemical precision in subsequent derivatization is required.

Quantitative Differentiation Evidence: 4-(Hydroxymethyl)-2-cyclohexene-1-one vs. Closest Analogs


Boiling Point and Density: Head-to-Head Physicochemical Comparison with the C2 Positional Isomer

The C4-hydroxymethyl isomer (target compound) exhibits a predicted boiling point of 262.0±19.0 °C, which is approximately 10 °C lower than the 272.4±19.0 °C predicted for the C2-hydroxymethyl positional isomer . The density is also lower for the C4 isomer (1.098±0.06 g/cm³) compared to the C2 isomer (1.118±0.06 g/cm³) . These differences, although predicted rather than experimentally determined, are consistent with the distinct hydrogen-bonding networks accessible to each isomer: the C2-hydroxymethyl group can form an intramolecular hydrogen bond with the adjacent ketone oxygen, whereas the C4-hydroxymethyl group at the remote position engages only in intermolecular hydrogen bonding, affecting both boiling point and liquid-phase packing.

Physicochemical characterization Positional isomer differentiation Separation and purification

Acidity (pKa) Differentiation: C4 vs. C2 Hydroxymethyl Substitution Electronic Effects

The predicted pKa of the hydroxymethyl proton in the C4 isomer is 14.52±0.10, compared to 13.47±0.10 for the C2 isomer . This >1.0 log unit difference in acidity reflects the electronic influence of the enone system on the hydroxyl proton: in the C2 isomer, the hydroxymethyl group is directly conjugated with the electron-withdrawing α,β-unsaturated carbonyl, which stabilizes the alkoxide conjugate base through resonance and thereby lowers the pKa. In the C4 isomer, the saturated methylene spacer insulates the hydroxymethyl group from the enone π-system, resulting in a higher pKa more characteristic of a simple primary alcohol. The unsubstituted parent cyclohex-2-enone lacks an acidic hydroxyl proton entirely, precluding any acid-base chemistry at this position [1].

Electronic structure Acid-base behavior Hydrogen bonding

Lipophilicity (LogP) and Hydrogen Bond Capacity: Differentiation from the Unsubstituted Parent Cyclohex-2-enone

The target compound has a computed LogP of 0.514 , substantially lower than the LogP of 0.755 reported for unsubstituted cyclohex-2-enone [1], a reduction of approximately 0.24 log units. This increased hydrophilicity is accompanied by a gain of one hydrogen bond donor (from 0 to 1) and one additional hydrogen bond acceptor (from 1 to 2) [1]. The topological polar surface area (tPSA) of 37.30 Ų further quantifies the enhanced polarity. These changes move the compound closer to Lipinski rule-of-five compliance parameters for oral bioavailability compared to the unsubstituted parent, while the single rotatable bond introduced by the hydroxymethyl group adds conformational flexibility absent in cyclohex-2-enone.

Lipophilicity Partitioning Drug-likeness Solubility

Regiochemical Differentiation in Cycloaddition Chemistry: C4-Substituted Cyclohexenone Synthesis via Amino Siloxy Diene Diels–Alder Methodology

The Kozmin–Rawal methodology employs 1-amino-3-siloxy-1,3-butadienes in [4+2] cycloadditions with electron-deficient dienophiles to generate 4-substituted and 4,5-disubstituted cyclohexenones with complete regioselectivity and enantiomeric excesses ranging from 85% to >98% after hydrolysis of the cycloadducts [1]. In contrast, the C2-hydroxymethyl isomer is primarily accessed via the Morita–Baylis–Hillman reaction of cyclohex-2-enone with formaldehyde, yielding 2-(hydroxymethyl)cyclohex-2-enone as a racemic mixture without stereochemical control at the hydroxymethyl-bearing carbon [2]. The C5 isomer (5-hydroxymethyl-2-cyclohexenone) is typically prepared via enzymatic kinetic resolution or substrate-directed anionic hydroxymethylation of pre-functionalized cyclohexenone scaffolds, a distinct synthetic route requiring different starting materials and catalysts [3]. These divergent synthetic access routes mean that procurement of the C4 isomer, particularly in enantioenriched form, depends on the availability of the specific amino siloxy diene precursors and the Diels–Alder methodology.

Asymmetric synthesis Diels–Alder cycloaddition 4-Substituted cyclohexenones Enantioselective methodology

Biological Target Engagement Profile: C2 Isomer as Competitive Tyrosinase Inhibitor vs. C4 Isomer's Distinct Pharmacological Space

The C2-hydroxymethyl positional isomer (compound 1a in the literature) has been characterized as a competitive inhibitor of tyrosinase, attenuating melanin production in IBMX-treated murine B16F10 melanoma cells at low, non-cytotoxic concentrations of 10–50 µM [1]. The competitive inhibition mode was confirmed by kinetic analysis (Lineweaver–Burk plot) [1]. This biological activity depends on the direct conjugation of the hydroxymethyl group with the enone system at C2, enabling specific interactions with the tyrosinase active site. The C4 isomer, by contrast, lacks this conjugated arrangement; the hydroxymethyl group at the remote C4 position cannot participate in the same electronic or steric interactions with the binuclear copper active site of tyrosinase. While no published tyrosinase inhibition data exist for the C4 isomer, the fundamental difference in electronic structure and molecular geometry between the two positional isomers predicts a distinct biological target engagement profile .

Tyrosinase inhibition Melanogenesis Structure-activity relationship Positional isomer pharmacology

Procurement-Relevant Application Scenarios for 4-(Hydroxymethyl)-2-cyclohexene-1-one Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of 4-Substituted Cyclohexenone Building Blocks via Enantioselective Diels–Alder Chemistry

For synthetic chemistry groups requiring enantioenriched 4-substituted or 4,5-disubstituted cyclohexenones, 4-(hydroxymethyl)-2-cyclohexene-1-one represents a strategic entry point. The Kozmin–Rawal amino siloxy diene methodology proceeds with complete regioselectivity at the C4 position and delivers enantiomeric excesses of 85% to >98% [1]. The C4 hydroxymethyl group can subsequently be oxidized to the aldehyde or carboxylic acid, converted to amines or thioethers via nucleophilic substitution, or retained as a protected alcohol for late-stage elaboration—all without perturbing the enone π-system due to the insulating methylene spacer . Neither the C2 isomer (racemic MBH product) nor the C5 isomer (requiring enzymatic resolution) offers the same combination of C4 regiochemical fidelity and high enantioselectivity in a single synthetic operation.

Physicochemical Property-Driven Selection for Chromatographic Method Development and Formulation

The lower LogP of 0.514 (vs. 0.755 for unsubstituted cyclohex-2-enone) and the presence of one hydrogen bond donor predict shorter retention on C18 reversed-phase columns, higher aqueous solubility, and different liquid-liquid extraction behavior compared to non-hydroxylated cyclohexenone analogs [1]. The lower boiling point (262 °C vs. 272 °C for the C2 isomer) facilitates distillative purification under milder thermal conditions . These property differences are directly actionable for analytical chemists developing HPLC or GC methods and for formulation scientists evaluating solubility in aqueous or mixed-solvent systems—making the C4 isomer the preferred procurement choice when downstream processing compatibility with polar environments is required.

Scaffold for Carbasugar and Cyclitol Synthesis Requiring Distal Hydroxymethyl Functionality

Hydroxymethylated cycloalkenone scaffolds, including 4-(hydroxymethyl)-2-cyclohexene-1-one and its C5 counterpart, serve as versatile intermediates for the stereoselective synthesis of carbasugars and cyclitols—carbocyclic analogs of carbohydrates with therapeutic potential as glycosidase inhibitors [1]. The C4 isomer is specifically suited for targets where the hydroxymethyl group must be positioned distal to the ring heteroatom or functionalization site, a regiochemical requirement not met by the C2 isomer (where the hydroxymethyl is adjacent to the ketone and in conjugation) or the C5 isomer (where the hydroxymethyl occupies a different topological position). Research groups synthesizing hydroxy-skipped inositols or carbasugar libraries should procure the C4 isomer when the target's hydroxymethyl placement matches the 4-position of the cyclohexenone precursor.

Exploration of Biological Target Space Orthogonal to Tyrosinase Using Positional Isomer Tool Compounds

Given that the C2-hydroxymethyl positional isomer is a validated competitive tyrosinase inhibitor with anti-melanogenesis activity in B16F10 melanoma cells at 10–50 µM [1], the C4 isomer—lacking the conjugated enone-hydroxymethyl arrangement required for tyrosinase engagement—provides a structurally matched negative control or an entry point into orthogonal biological target space. Medicinal chemistry groups conducting structure-activity relationship (SAR) studies on cyclohexenone-based pharmacophores should procure both isomers to deconvolute whether observed biological effects arise from the conjugated C2 pharmacophore or from the physicochemical properties common to hydroxymethylated cyclohexenones. The absence of published tyrosinase activity for the C4 isomer, combined with its distinct pKa and LogP profile, reinforces its value as a differentiated tool compound .

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